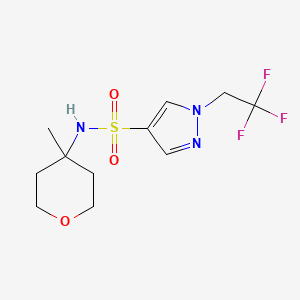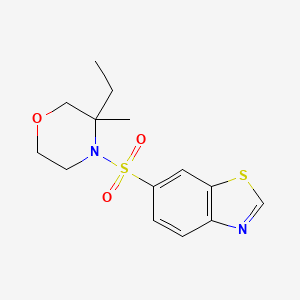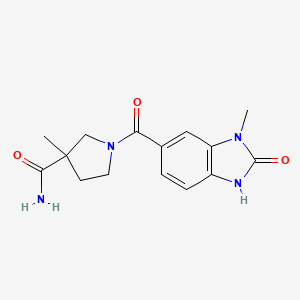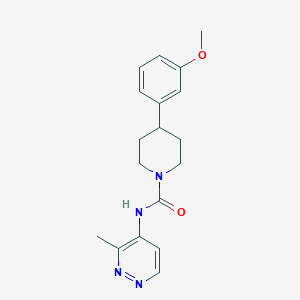![molecular formula C15H19N3O2 B7359727 N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but later gained popularity as a performance-enhancing drug among athletes due to its ability to increase endurance and fat burning.
Mechanism of Action
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide acts as a PPARδ agonist, which activates the transcription of genes involved in lipid metabolism, glucose utilization, and energy expenditure. It also increases the expression of genes encoding for mitochondrial biogenesis and antioxidant enzymes, leading to improved oxidative capacity and reduced oxidative stress. Additionally, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to stimulate the production of fibroblast growth factor 21 (FGF21), a hormone that regulates glucose and lipid metabolism.
Biochemical and physiological effects:
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been reported to increase endurance and exercise capacity in both animal and human studies. It enhances fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy utilization during prolonged exercise. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to reduce body weight and adiposity in obese mice, possibly through increased thermogenesis and decreased lipogenesis.
Advantages and Limitations for Lab Experiments
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide is a useful tool for studying the role of PPARδ in various physiological processes, such as lipid metabolism, energy homeostasis, and inflammation. It can be used to investigate the molecular mechanisms underlying its therapeutic effects and to identify potential targets for drug development. However, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several potential directions for future research on N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Another area of focus is its role in cancer prevention and therapy, as PPARδ has been implicated in tumor growth and metastasis. Additionally, the development of more selective PPARδ agonists with fewer side effects could lead to the discovery of novel therapeutic agents for metabolic and cardiovascular diseases.
Synthesis Methods
The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide involves several steps, including the condensation of 2-bromoethylcyclopentane with 1H-indazole-3-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride and the protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The final product is obtained by deprotection of the silyl group with tetra-n-butylammonium fluoride.
Scientific Research Applications
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as obesity, diabetes, and cardiovascular disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-9-8-10-4-3-7-12(10)16-15(20)14-11-5-1-2-6-13(11)17-18-14/h1-2,5-6,10,12,19H,3-4,7-9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUCOCMLZWDSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=NNC3=CC=CC=C32)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)



![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)